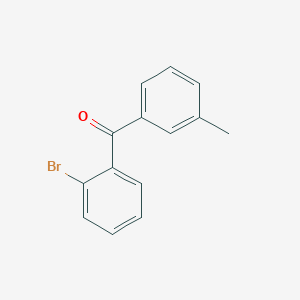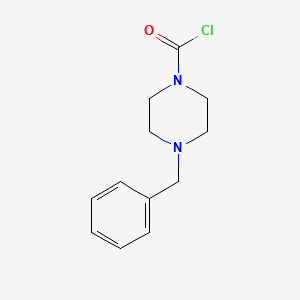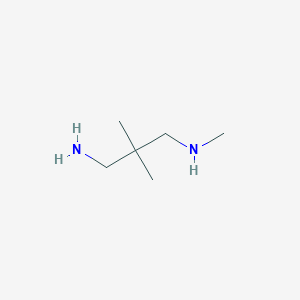
1-(2-fluorophenyl)-1H-pyrazole
Übersicht
Beschreibung
“1-(2-fluorophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of “1-(2-fluorophenyl)-1H-pyrazole” involves a 1,3-dipolar cycloaddition reaction . This reaction involves the use of 3-arylsydnones, which are synthesized from N-nitroso-2-fluorophenylglycines . These 3-arylsydnones are then used in the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
Molecular Structure Analysis
The molecular structure of “1-(2-fluorophenyl)-1H-pyrazole” has been characterized by single crystal X-ray diffraction analysis . This analysis revealed interesting features such as halogen bonding, which plays an important role in modeling the crystal structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-fluorophenyl)-1H-pyrazole” include a density of 1.1±0.1 g/cm³, a boiling point of 283.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.3±3.0 kJ/mol and a flash point of 125.4±23.2 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazoles
The compound “1-(2-fluorophenyl)-1H-pyrazole” can be synthesized by 1,3-dipolar cycloaddition of the corresponding sydnones . This method involves the reaction of 2-fluoroaniline with 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, followed by the addition of benzoyl chloride.
Biological Activity
“1-(2-fluorophenyl)-1H-pyrazole” has been shown to exhibit biological activity against certain types of cancer cells. It works by inhibiting certain enzymes or pathways involved in cancer cell growth and proliferation.
Antibacterial and Antifungal Activity
This compound has also been shown to inhibit the growth and proliferation of bacteria and fungi. This makes it a potential candidate for the development of new antibacterial and antifungal agents.
Apoptosis Induction
“1-(2-fluorophenyl)-1H-pyrazole” has been shown to induce apoptosis (programmed cell death) in cancer cells. This could potentially be used in the development of new cancer treatments.
Future Directions in Antibacterial and Antifungal Treatment
Research is also needed to explore its potential as an antibacterial and antifungal agent. Additionally, research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in combination with other drugs or therapies.
Safety and Hazards
Zukünftige Richtungen
The future directions for “1-(2-fluorophenyl)-1H-pyrazole” could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, pyrazoles are known to exhibit a wide range of biological activities, suggesting potential applications in medicinal chemistry . Additionally, further studies could explore the properties and applications of various “1-(2-fluorophenyl)-1H-pyrazole” derivatives .
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body
Mode of Action
It is known that similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to inhibit α-amylase, an enzyme involved in the breakdown of carbohydrates into glucose . This suggests that 1-(2-fluorophenyl)-1H-pyrazole may have potential effects on carbohydrate metabolism.
Result of Action
Similar compounds have been found to cause severe skin burns and eye damage, and may cause respiratory irritation . These effects are likely due to the compound’s corrosive nature.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-fluorophenyl)-1H-pyrazole. For example, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Additionally, the compound should be handled with care to avoid exposure to skin and eyes .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBJGOUCISMVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607809 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1H-pyrazole | |
CAS RN |
35715-66-3 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)
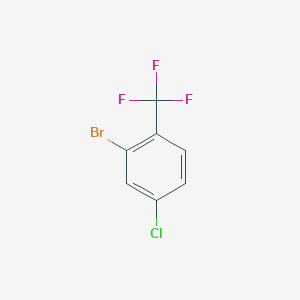
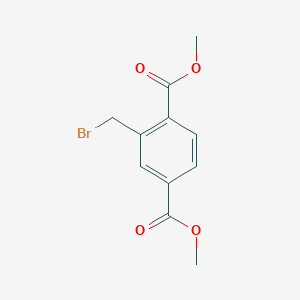
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)
